An In-depth Technical Guide to 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (CAS 2248413-44-5), a highly functionalized heterocyclic compound with significant potential as a building block in modern medicinal chemistry. Drawing upon established principles of organic synthesis and the known reactivity of related halogenated pyridines, this document offers insights into its synthesis, predictable reactivity, and potential applications in the development of novel therapeutics.
Physicochemical Properties and Safety Profile
While specific experimental data for 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is not extensively documented in public literature, its properties can be inferred from its structure and data on analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| CAS Number | 2248413-44-5 | |
| Molecular Formula | C₆H₂BrClFNO | Calculated from structure |
| Molecular Weight | 238.44 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | Based on similar pyridine carbaldehydes[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) | General solubility of similar organic compounds |
| Reactivity | The aldehyde group is a key reactive site; the pyridine ring is electron-deficient due to halogenation, making it susceptible to nucleophilic aromatic substitution. | Based on electronic effects of substituents |
Safety Considerations
Proposed Synthesis Pathway
A plausible synthetic route to 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde can be devised from commercially available precursors, leveraging well-established transformations in pyridine chemistry. A potential pathway could start from a suitable aminopyridine derivative.
Workflow for a Potential Synthesis Route
Caption: Proposed synthetic workflow for 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Diazotization and Chlorination (Sandmeyer Reaction)
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To a solution of 2-amino-5-bromo-3-fluoropyridine in aqueous hydrochloric acid at 0°C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
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Stir the resulting diazonium salt solution for 30 minutes at 0°C.
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In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
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Slowly add the diazonium salt solution to the copper(I) chloride solution.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-5-bromo-3-fluoropyridine.
Step 2: Formylation via Directed Ortho-Metalation
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Dissolve the 2,6-dichloro-5-bromo-3-fluoropyridine from the previous step in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.
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Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78°C. The lithium will selectively displace the chlorine at the 6-position due to the directing effects of the adjacent nitrogen and the other halogens.
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After stirring for 1 hour at -78°C, add anhydrous N,N-dimethylformamide (DMF) dropwise.
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Allow the reaction to slowly warm to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.
Reactivity and Application in Medicinal Chemistry
The unique arrangement of substituents on the pyridine ring of 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde makes it a versatile intermediate for creating complex molecular architectures.
Key Reactive Sites and Potential Transformations
The reactivity of this molecule is governed by the aldehyde group and the three distinct halogen atoms on the electron-deficient pyridine core.
Caption: Key reactive sites and potential transformations of the title compound.
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Aldehyde Group: This functional group is a versatile handle for various transformations:
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Reductive Amination: To introduce diverse amine-containing side chains, a crucial step in building drug-like molecules.
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Wittig Reaction: For the formation of carbon-carbon double bonds.
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Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides or esters.
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Nucleophilic Addition: With Grignard or organolithium reagents to form secondary alcohols.
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Halogenated Pyridine Ring: The electron-withdrawing nature of the halogens and the pyridine nitrogen makes the ring susceptible to various reactions. The differential reactivity of the halogens allows for selective functionalization.[6]
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Suzuki or Stille Coupling: The bromo substituent is the most likely site for palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups.
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Buchwald-Hartwig Amination: The chloro group can be a site for amination reactions, potentially with different selectivity compared to the bromo position under specific catalytic conditions.[6]
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Nucleophilic Aromatic Substitution (SNAr): The fluoro group is generally the most susceptible to SNAr reactions with strong nucleophiles, such as alkoxides or thiolates.
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Potential Applications in Drug Discovery
Halogenated pyridines are privileged scaffolds in medicinal chemistry. The ability to selectively functionalize 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde at multiple positions makes it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. This scaffold could be valuable in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The strategic placement of halogens allows for fine-tuning of pharmacokinetic properties and metabolic stability.
Conclusion
5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is a promising, albeit not extensively studied, chemical entity. Its highly functionalized structure presents a wealth of opportunities for synthetic chemists to create novel and complex molecules. The predictable, yet distinct, reactivity of its aldehyde and halogen substituents allows for a modular approach to library synthesis in drug discovery programs. As the demand for novel chemical matter continues to grow, such versatile building blocks will be instrumental in advancing the frontiers of medicinal chemistry.
References
- CymitQuimica. 5-Bromo-2-(trifluoromethyl)
- Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-fluoropyridine-3-carboxaldehyde.
- Fisher Scientific. SAFETY DATA SHEET: 5-Bromopyridine-2-carbaldehyde.
- Chemneo. 5-Bromo-2-fluoropyridine-3-carboxaldehyde.
- ChemicalBook. 875781-15-0(5-Bromo-2-fluoropyridine-3-carboxaldehyde).
- Merck Millipore.
- Cayman Chemical.
- BuyersGuideChem. 5-Bromo-2-fluoropyridine-3-carboxaldehyde suppliers and producers.
- Shanghai Witofly Chemical Co.,Ltd. 5-Bromopyridine-2-carbaldehyde|31181-90-5.
- ChemicalBook. 87-44-5(β-Caryophyllene) Product Description.
- IndiaMART. 5 Bromo 2 Chloro 3 Fluoropyridine.
- ChemicalBook. 2-Bromo-5-chloro-3-fluoropyridine synthesis.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- The Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Pharmaceutical Synthesis.
- Sigma-Aldrich. 5-Bromo-3-fluoropyridine-2-carbaldehyde | 669066-93-7.
- Sigma-Aldrich. 5-Bromo-2-chloro-pyridine-3-carbaldehyde AldrichCPR 228251-24-9.
- PubChem. 5-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 14141159.
-
Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic letters, 9(10), 2039–2042. [Link]
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermedi
- PubChem. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562.
- Google Patents.
- MDPI.
- Pharmaceutical Synthesis Breakthroughs Enabled by 6-Bromo-2-chloro-3-fluoropyridine.
- ResearchGate. (PDF)
Sources
- 1. 5-Bromo-2-chloro-pyridine-3-carbaldehyde AldrichCPR 228251-24-9 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
